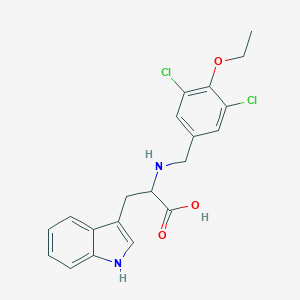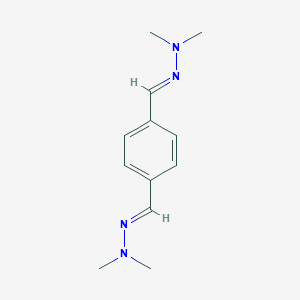
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan acts as a selective antagonist of the NR2B subtype of the NMDA receptor. This receptor subtype is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders. By blocking the activity of this receptor subtype, this compound can modulate the activity of neural circuits and potentially alleviate the symptoms of these disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can modulate the activity of neural circuits by blocking the NR2B subtype of the NMDA receptor, which is involved in the regulation of synaptic plasticity. This can potentially alleviate the symptoms of various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in lab experiments is its selectivity for the NR2B subtype of the NMDA receptor. This allows researchers to specifically target this receptor subtype and study its role in various neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are a number of future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)tryptophan. One potential area of research is the development of more potent and selective NR2B antagonists that can be used in the treatment of neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, this compound is a selective antagonist of the NR2B subtype of the NMDA receptor that has potential therapeutic applications in various neurological disorders. Its selectivity and specificity make it a valuable tool for studying the role of this receptor subtype in the regulation of synaptic plasticity. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan involves the reaction of 3,5-dichloro-4-ethoxybenzyl bromide with tryptophan in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps involving purification and crystallization.
Applications De Recherche Scientifique
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been used extensively in scientific research to study the role of the NR2B subtype of the NMDA receptor in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H20Cl2N2O3 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
Clé InChI |
KLKPJMSGAWODEM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)


![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)


![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)